molecular formula C14H13N5O3S B10936268 Methyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]thiophene-3-carboxylate

Cat. No.: B10936268
M. Wt: 331.35 g/mol
InChI Key: IMFOVGJJNSGSDH-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and eco-friendly synthesis . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and efficient synthesis. The use of continuous flow reactors can also be considered to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are often mild to moderate, ensuring the stability of the compound while achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4,5-DIMETHYL-2-[([1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE is unique due to its combination of the triazolo[1,5-a]pyrimidine core with the thiophene and ester functionalities. This unique structure enhances its potential as a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C14H13N5O3S

Molecular Weight

331.35 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C14H13N5O3S/c1-7-8(2)23-12(9(7)13(21)22-3)17-11(20)10-16-14-15-5-4-6-19(14)18-10/h4-6H,1-3H3,(H,17,20)

InChI Key

IMFOVGJJNSGSDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C=CC=NC3=N2)C

Origin of Product

United States

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